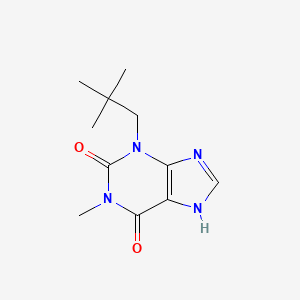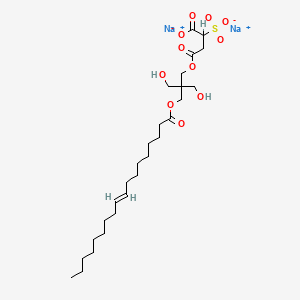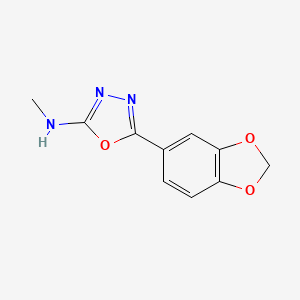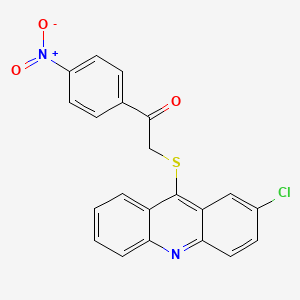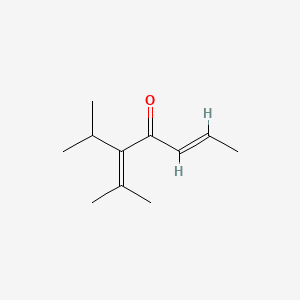
2,4(3H,5H)-Pyrimidinedione, 6-((4-methoxyphenyl)amino)-5,5-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid is a synthetic organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. The unique structure of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly its sedative and hypnotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons and resulting in hyperpolarization and decreased neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Thiopental: Used as an anesthetic agent in medical procedures.
Uniqueness
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methoxyphenyl group differentiates it from other barbiturates, potentially leading to variations in its potency, duration of action, and side effect profile.
Properties
CAS No. |
87215-90-5 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5,5-diethyl-6-(4-methoxyphenyl)imino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-4-15(5-2)12(17-14(20)18-13(15)19)16-10-6-8-11(21-3)9-7-10/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
QHVCBWDCXLYOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NC2=CC=C(C=C2)OC)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


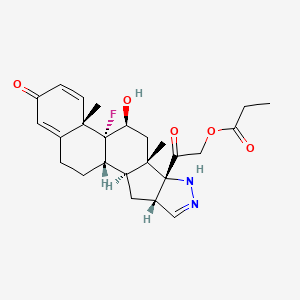
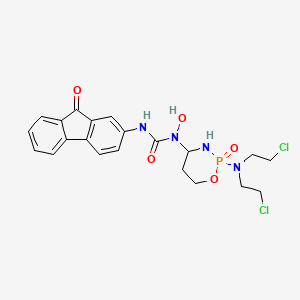

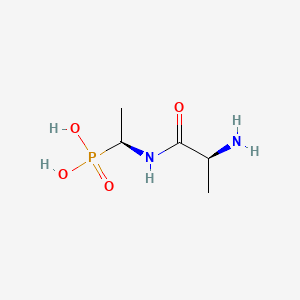
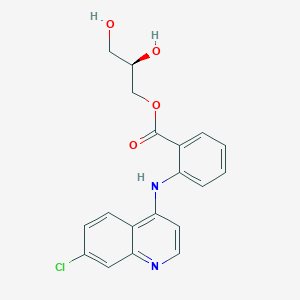
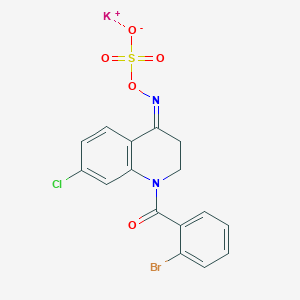
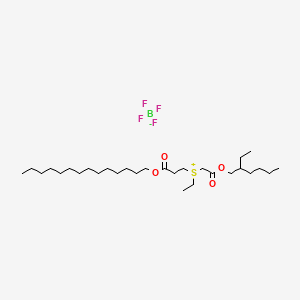
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
